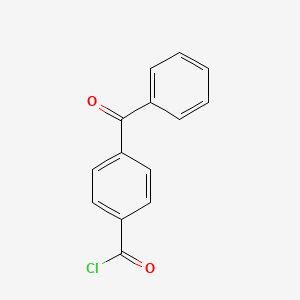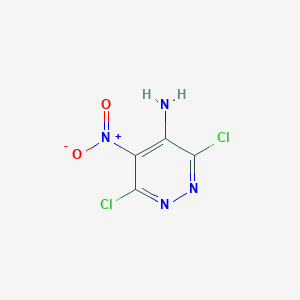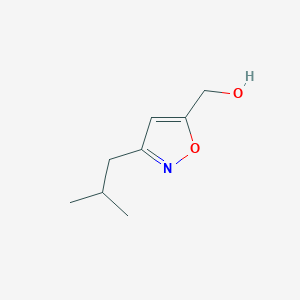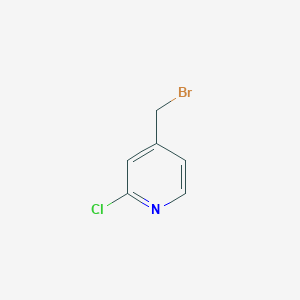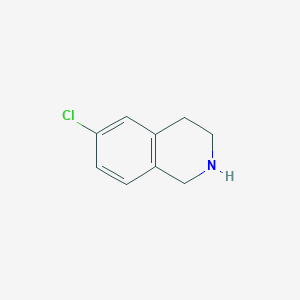
6-Cloro-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
6-Chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that is part of the tetrahydroisoquinoline family. This compound and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The chloro group attached to the tetrahydroisoquinoline ring system can influence the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate the nucleophilic addition reaction with aryl Grignard reagents under mild conditions . Another method includes the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Additionally, the synthesis and resolution of enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been reported, with the (R)-enantiomer showing higher anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives has been characterized using various techniques. X-ray diffractometry has been used to establish the absolute configuration of enantiomers . In another study, the crystal structure of two new metastable forms of 6-chloroquinolin-2(1H)-one was determined, revealing different orientations and intermolecular interactions in the crystalline state .
Chemical Reactions Analysis
Chemical reactions involving 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential biological activities. For instance, the reaction of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with (aryloxymethyl)oxiranes yielded new propan-2-ol derivatives, some of which exhibited moderate adrenergic blocking and sympatholytic activities . The elucidation of the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline also involved chemical reactions and spectral data analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of the chloro group and other substituents can affect the compound's reactivity, solubility, and stability. The study of the crystal structure, Hirshfeld surfaces, and spectroscopic properties of different forms of 6-chloroquinolin-2(1H)-one provided insights into the intermolecular interactions and the impact of these interactions on the physical properties of the compound . The structural investigations of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles revealed that intermolecular interactions, such as weak hydrogen bonds and π-π stacking interactions, play a significant role in the packing of these molecules in the solid state .
Aplicaciones Científicas De Investigación
Aplicaciones Organocatalíticas
Este compuesto sirve como reactivo para reacciones organocatalíticas de domino Michael-hemiacetalización y está involucrado en la reducción enantioselectiva por ciertas especies de hongos .
Actividad Biológica Contra Patógenos
Las tetrahidroisoquinolinas exhiben diversas actividades biológicas contra varios patógenos infecciosos y son importantes para abordar los trastornos neurodegenerativos .
Aplicaciones Farmacológicas
El compuesto se utiliza en la preparación de moléculas biológicamente y farmacológicamente activas que tienen importancia en la química medicinal .
Antagonismo de Bradicinina
Algunos derivados de la tetrahidroisoquinolina muestran actividad como antagonistas de la bradicinina, que pueden ser útiles para tratar afecciones como la inflamación .
Interacción con Receptores
Estos compuestos han mostrado interacciones con los receptores α-adrenérgicos, histamínicos y muscarínicos, lo que indica posibles aplicaciones terapéuticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 6-chloro-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSURINBXOVVUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472772 | |
| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33537-99-4 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



